REACTION_SMILES
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[BrH:20].[N:14]([O-:15])=[O:16].[NH2:1][c:2]1[c:3]2[cH:4][c:5]([Cl:13])[n:6][c:7]([CH3:12])[c:8]2[cH:9][cH:10][cH:11]1.[NH4+:19].[Na+:17].[OH-:18].[OH2:21]>>[c:2]1([Br:20])[c:3]2[cH:4][c:5]([Cl:13])[n:6][c:7]([CH3:12])[c:8]2[cH:9][cH:10][cH:11]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)cc2c(N)cccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
|
Smiles
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Cc1nc(Cl)cc2c(Br)cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |